molecular formula C6H6F2N2O2S B12347203 Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate CAS No. 1018170-57-4

Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B12347203
CAS No.: 1018170-57-4
M. Wt: 208.19 g/mol
InChI Key: PUIIZOVLTWWHKE-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate with difluoromethylating agents. One common method is the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(methyl)-1,2,3-thiadiazole-5-carboxylate
  • Ethyl 4-(trifluoromethyl)-1,2,3-thiadiazole-5-carboxylate
  • Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate

Uniqueness

Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in various applications.

Properties

CAS No.

1018170-57-4

Molecular Formula

C6H6F2N2O2S

Molecular Weight

208.19 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)thiadiazole-5-carboxylate

InChI

InChI=1S/C6H6F2N2O2S/c1-2-12-6(11)4-3(5(7)8)9-10-13-4/h5H,2H2,1H3

InChI Key

PUIIZOVLTWWHKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NS1)C(F)F

Origin of Product

United States

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